molecular formula C9H17NO5S B8807347 Tert-butyl 6-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate

Tert-butyl 6-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate

Cat. No. B8807347
M. Wt: 251.30 g/mol
InChI Key: CIFMHARJEMLUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate is a useful research compound. Its molecular formula is C9H17NO5S and its molecular weight is 251.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 6-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 6-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl 6-methyl-2,2-dioxooxathiazinane-3-carboxylate

InChI

InChI=1S/C9H17NO5S/c1-7-5-6-10(16(12,13)15-7)8(11)14-9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

CIFMHARJEMLUFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(S(=O)(=O)O1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude tert-butyl 6-methyl-1,2,3-oxathiazinane-3-carboxylate 2-oxide (2.52 g, 10.7 mmol) is dissolved in acetonitrile (25 mL) and H2O (15 mL) is added. The solution is cooled in an ice bath and sodium periodate (3.4 g, 16.1 mmol) is added in one portion. After 5 min, the pH is adjusted to 7-8 by addition of saturated Na2HPO4 solution. Then RuCl3 (22 mg, 0.11 mmol) in H2O (0.5 mL) is added. The pH is kept between 6 and 9 by addition of Na2HPO4 solution. After 2 h, H2O (100 mL) is added and pH is adjusted to 6 by addition of 2M HCl solution. The reaction mixture is extracted with EtOAc and the organic layer is washed with NaHCO3 and brine and the washes are back extracted once with EtOAc. The combined organic layers are dried (MgSO4), filtered and concentrated. The crude product is purified via by flash column chromatography using a gradient elution of 5-80% ethyl acetate/hexanes which affords the title compound (1.63 g, 61%).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
tert-butyl 6-methyl-1,2,3-oxathiazinane-3-carboxylate 2-oxide
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
RuCl3
Quantity
22 mg
Type
reactant
Reaction Step Five
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
61%

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